2-naphthalen-1-yl-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide
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Overview
Description
2-naphthalen-1-yl-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide is a complex organic compound that features a naphthalene ring, a furan ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalen-1-yl-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide typically involves the condensation of 2-naphthylamine with 5-(3-nitrophenyl)furan-2-carbaldehyde in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitrophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
2-naphthalen-1-yl-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-naphthalen-1-yl-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can lead to anti-cancer effects by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)aniline: A structurally similar compound with a naphthalene ring and an aniline group.
2-Naphthalen-1-yl-N-(2-o-tolyloxy-ethyl)-acetamide: Another compound featuring a naphthalene ring and an acetamide group.
Uniqueness
2-naphthalen-1-yl-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide is unique due to the presence of both a furan ring and a nitrophenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c27-23(14-17-7-3-6-16-5-1-2-10-21(16)17)25-24-15-20-11-12-22(30-20)18-8-4-9-19(13-18)26(28)29/h1-13,15H,14H2,(H,25,27)/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCWUWOOALYJEK-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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